An In-depth Technical Guide to (R)-Quinuclidine-3-carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications
An In-depth Technical Guide to (R)-Quinuclidine-3-carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications
Introduction: The Significance of the Quinuclidine Scaffold in Medicinal Chemistry
The quinuclidine nucleus, a rigid bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a privileged scaffold in modern drug discovery. Its conformational rigidity pre-organizes appended functional groups in a well-defined three-dimensional space, facilitating optimal interactions with biological targets such as receptors and enzymes. Among the various substituted quinuclidines, (R)-Quinuclidine-3-carboxylic acid stands out as a chiral building block of paramount importance. Its unique stereochemistry and bifunctional nature, possessing both a basic tertiary amine and an acidic carboxylic acid, make it a versatile synthon for the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and key applications of (R)-Quinuclidine-3-carboxylic acid for researchers, scientists, and professionals in the field of drug development.
Strategic Synthesis of (R)-Quinuclidine-3-carboxylic Acid: A Multi-step Approach
The synthesis of enantiomerically pure (R)-Quinuclidine-3-carboxylic acid is a multi-step process that hinges on the stereoselective preparation of its key precursor, (R)-3-quinuclidinol. The subsequent oxidation of the hydroxyl group to a carboxylic acid requires careful selection of reagents to preserve the chiral integrity of the molecule.
Part I: Enantioselective Synthesis of (R)-3-Quinuclidinol
The cornerstone of synthesizing (R)-Quinuclidine-3-carboxylic acid is the efficient and stereocontrolled production of (R)-3-quinuclidinol from the prochiral ketone, 3-quinuclidinone. Two primary strategies have proven to be highly effective: biocatalytic asymmetric reduction and chemical asymmetric hydrogenation.
Biocatalysis offers an environmentally benign and highly selective route to (R)-3-quinuclidinol. This approach utilizes ketoreductases (KREDs) or specific 3-quinuclidinone reductases from various microorganisms to achieve exceptional enantiomeric excess (ee).
Causality Behind Experimental Choices: The choice of microorganism and the implementation of a cofactor regeneration system are critical for the efficiency and economic viability of this method. Whole-cell biocatalysts are often preferred as they circumvent the need for enzyme purification and provide a native environment for the reductase. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is indispensable for recycling the expensive nicotinamide cofactor (NADH or NADPH), allowing for the use of catalytic amounts.
Experimental Protocol: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone
Materials:
-
3-Quinuclidinone hydrochloride
-
Recombinant E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and glucose dehydrogenase (GDH)
-
Glucose
-
Potassium phosphate buffer (e.g., 200 mM, pH 7.0)
-
Potassium carbonate (K₂CO₃)
-
Organic solvent for extraction (e.g., chloroform or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium containing an inducer to express the reductase and GDH. Harvest the cells via centrifugation.
-
Asymmetric Reduction: In a temperature-controlled reactor, suspend the harvested E. coli cells in the potassium phosphate buffer.
-
Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC or HPLC).
-
Product Isolation: Separate the cells by centrifugation.
-
Adjust the pH of the supernatant to approximately 12 with K₂CO₃.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-3-quinuclidinol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetone).
Caption: Biocatalytic reduction of 3-quinuclidinone to (R)-3-quinuclidinol with cofactor regeneration.
Asymmetric hydrogenation using chiral metal catalysts, particularly ruthenium-based complexes, provides a powerful and scalable method for producing (R)-3-quinuclidinol with high enantioselectivity.
Causality Behind Experimental Choices: The choice of the chiral ligand is paramount in dictating the stereochemical outcome of the hydrogenation. Chiral diphosphine ligands, in combination with a ruthenium precursor, form an active catalytic species that facilitates the enantioselective transfer of hydrogen to the carbonyl group of 3-quinuclidinone. The use of a base is often necessary to generate the active catalyst and facilitate the reaction.
Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone
Materials:
-
3-Quinuclidinone
-
Chiral Ruthenium catalyst (e.g., RuBr₂[(S)-BINAP])
-
Anhydrous ethanol
-
Base (e.g., potassium tert-butoxide)
-
High-purity hydrogen gas
Procedure:
-
In a high-pressure reactor under an inert atmosphere (e.g., argon), dissolve 3-quinuclidinone and the chiral ruthenium catalyst in anhydrous ethanol.
-
Add the base to the reaction mixture.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C) until the reaction is complete.
-
Work-up: Carefully release the hydrogen pressure. Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting (R)-3-quinuclidinol by appropriate methods, such as recrystallization.
Caption: Asymmetric hydrogenation of 3-quinuclidinone to (R)-3-quinuclidinol.
Part II: Oxidation of (R)-3-Quinuclidinol to (R)-Quinuclidine-3-carboxylic Acid
The final step in the synthesis is the oxidation of the secondary alcohol, (R)-3-quinuclidinol, to the corresponding carboxylic acid. This transformation must be performed under conditions that do not lead to racemization of the adjacent chiral center. Several oxidation methods can be employed, with the choice of reagent being crucial for achieving a high yield and maintaining enantiomeric purity.
While the Corey-Kim oxidation is primarily known for converting alcohols to aldehydes and ketones, modifications of the workup procedure can lead to the formation of the carboxylic acid, particularly if the intermediate aldehyde is hydrated and further oxidized.[1]
Causality Behind Experimental Choices: The Corey-Kim oxidation utilizes a mild electrophilic sulfur species generated in situ from N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS). The reaction proceeds at low temperatures, which helps to minimize side reactions and preserve stereochemical integrity. The use of a base, such as triethylamine, is essential for the final elimination step.
Generalized Protocol: Oxidation of (R)-3-Quinuclidinol
Materials:
-
(R)-3-Quinuclidinol
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfide (DMS)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Appropriate workup reagents (e.g., water, diethyl ether)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend freshly recrystallized NCS in anhydrous toluene and cool to 0°C.
-
Add DMS and cool the mixture to -20°C.
-
A solution of (R)-3-quinuclidinol in anhydrous toluene is added dropwise.
-
The reaction is stirred at low temperature for a specified period.
-
Triethylamine is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water and extracted with an appropriate organic solvent.
-
The combined organic layers are dried and concentrated. The crude product can be purified by crystallization or chromatography. Note: The specific conditions for oxidizing the intermediate aldehyde to the carboxylic acid would need to be optimized, potentially involving a modified workup or a two-step one-pot procedure.
Physicochemical Properties of (R)-Quinuclidine-3-carboxylic Acid
The unique structural features of (R)-Quinuclidine-3-carboxylic acid give rise to its distinct physicochemical properties, which are crucial for its handling, formulation, and biological activity.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [4] |
| Molecular Weight | 155.19 g/mol | [4] |
| Appearance | White solid | [5] |
| Melting Point (HCl salt) | 271-273°C | [4] |
| Boiling Point (Predicted) | 284.5 ± 23.0 °C | [5] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 3.56 ± 0.20 | [5] |
| Solubility | Good solubility in water and polar aprotic solvents (e.g., DMSO, acetonitrile). Moderate solubility in alcohols. Poor solubility in non-polar solvents (e.g., benzene, hexane). | [4] |
Structural Insights: The rigid bicyclic structure of the quinuclidine core minimizes conformational flexibility.[3] The presence of both a basic nitrogen and an acidic carboxylic acid allows for the formation of a zwitterion under certain pH conditions, which can influence its solubility and interactions with biological targets.[3]
Applications in Drug Development: A Versatile Chiral Building Block
(R)-Quinuclidine-3-carboxylic acid and its derivatives are integral components in a variety of pharmaceuticals, primarily due to the favorable pharmacokinetic and pharmacodynamic properties imparted by the quinuclidine scaffold.
Muscarinic Receptor Antagonists
A significant application of (R)-quinuclidine derivatives is in the development of muscarinic receptor antagonists. These drugs are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).
-
Solifenacin: Used for the treatment of overactive bladder, solifenacin incorporates an (R)-3-quinuclidinol ester. While not directly synthesized from the carboxylic acid, the synthesis of solifenacin relies on the enantiomerically pure (R)-3-quinuclidinol precursor.
-
Aclidinium Bromide: This long-acting muscarinic antagonist is used for the maintenance treatment of COPD.[6][7] Aclidinium is a quaternary ammonium derivative of an ester of (R)-3-quinuclidinol.[6][7]
Cholinergic Agonists
-
Cevimeline: This drug is a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome.[8][9] The synthesis of cevimeline starts from 3-quinuclidinone, the precursor to (R)-3-quinuclidinol.[8][10]
Other Therapeutic Areas
Derivatives of quinuclidine-3-carboxylic acid are also being explored for other therapeutic applications:
-
Antihistamines and Antiarrhythmic Drugs: The quinuclidine core is found in some antihistaminic and antiarrhythmic medications.[2]
-
Antibacterial Agents: Quaternary ammonium compounds derived from 3-amidoquinuclidine have shown promising antibacterial activity.[2]
-
Central Nervous System (CNS) Disorders: The structural similarity of the quinuclidine scaffold to molecules that interact with the CNS has prompted research into its use for developing treatments for neurological disorders, including Alzheimer's disease.[3]
Caption: Pharmaceutical applications of (R)-Quinuclidine-3-carboxylic acid and its derivatives.
Conclusion: A Privileged Scaffold for Future Drug Discovery
(R)-Quinuclidine-3-carboxylic acid has firmly established its role as a critical chiral building block in pharmaceutical research and development. The methodologies for its synthesis, particularly the enantioselective preparation of its precursor (R)-3-quinuclidinol, have matured to allow for its efficient and scalable production. The unique physicochemical properties conferred by the rigid quinuclidine scaffold continue to make it an attractive component in the design of novel therapeutics targeting a range of diseases. As our understanding of structure-activity relationships deepens, it is certain that (R)-Quinuclidine-3-carboxylic acid and its derivatives will continue to be a source of innovation in the quest for safer and more effective medicines.
References
-
PubChem. (n.d.). Quinuclidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Zenodo. (n.d.). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Retrieved from [Link]
-
Organic Chemistry: An Indian Journal. (n.d.). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Kim Oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Kim oxidation. Retrieved from [Link]
- Google Patents. (n.d.). WO2012175119A1 - Process for the preparation of solifenacin and salts thereof.
-
Wikipedia. (n.d.). Corey–Kim oxidation. Retrieved from [Link]
-
New Drug Approvals. (2019, March 29). Cevimeline, セビメリン. Retrieved from [Link]
-
PubChem. (n.d.). Aclidinium. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2007076116A2 - Intermediates for preparing solifenacin.
-
Drugs of the Future. (2000). Cevimeline Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN111454258A - The preparation method of solifenacin intermediate.
-
New Drug Approvals. (2016, November 2). Solifenacin, солифенацин , سوليفيناسين , 索利那新 , コハク酸ソリフェナシン. Retrieved from [Link]
- Google Patents. (n.d.). US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.
-
ResearchGate. (n.d.). Discovery of Novel Quaternary Ammonium Derivatives of (3R)-Quinuclidinol Esters as Potent and Long-Acting Muscarinic Antagonists with Potential for Minimal Systemic Exposure after Inhaled Administration. Retrieved from [Link]
-
Syrris. (n.d.). TEMPO-mediated electrooxidation of alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). TEMPO-mediated Oxidations. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
PubChem. (n.d.). Cevimeline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 5. WO2012175119A1 - Process for the preparation of solifenacin and salts thereof - Google Patents [patents.google.com]
- 6. Aclidinium | C26H30NO4S2+ | CID 11434515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
